molecular formula C23H30N4O2 B3010385 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 922089-92-7

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Numéro de catalogue B3010385
Numéro CAS: 922089-92-7
Poids moléculaire: 394.519
Clé InChI: UCTNLSCDKDWKSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide involves the use of Vilsmeier-Haack reagent, which is a powerful tool in the formation of various heterocyclic compounds. In the first paper, the authors describe the synthesis of 4-(N,N-dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones from N-acyl-α-amino acids and their methyl esters using the Vilsmeier-Haack reagent. The reaction with primary alkylamines leads to substituted 4-alkylaminomethylene-2-alkyl-2-oxazolin-5-ones, while reaction with hydrazine hydrate yields cyclised 4-acylamino-5-hydroxypyrazoles. Methanolysis and ethanolysis of these oxazolones result in different products depending on the site of reaction and temperature, demonstrating the versatility of reactions involving Vilsmeier-Haack reagent .

Molecular Structure Analysis

The molecular structure of compounds synthesized using Vilsmeier-Haack reagent can be quite complex, as indicated by the variety of products obtained from different nucleophilic reactions. The structure of the synthesized 4-(N,N-dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones is characterized by physical, spectral, and chemical data. The presence of the dimethylaminomethylene group is a key feature in these molecules, which is also a structural motif in the target compound N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide .

Chemical Reactions Analysis

The chemical reactivity of the synthesized oxazolones is highlighted by their ability to undergo reactions with various N- and O-nucleophiles. The choice of nucleophile and reaction conditions, such as solvent and temperature, greatly influences the outcome of the reaction, leading to a diverse array of products. This suggests that the target compound, which contains both dimethylamino and oxalamide functional groups, may also exhibit a range of reactivity with different nucleophiles under various conditions .

Physical and Chemical Properties Analysis

While the first paper does not directly discuss the physical and chemical properties of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide, it does provide insight into the properties of related compounds. The synthesized oxazolones are characterized by their physical appearance, such as color, and their spectral data, which includes information on their molecular structure. The reactivity of these compounds with different nucleophiles also provides information on their chemical properties, such as electrophilic sites and potential for cyclization .

The second paper, while not directly related to the synthesis or properties of the target compound, does describe the quantitation of a structurally similar antitumour agent, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, in plasma. This compound also contains a dimethylaminoethyl group and demonstrates the potential biological activity of such compounds. The high-performance liquid chromatography method used for its quantitation could potentially be adapted for the analysis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide in biological samples .

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

A compound with a similar structure, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high affinity, orally active h-NK(1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting a potential research application in neuropsychiatric disorders or conditions involving neurokinin receptor pathways (Harrison et al., 2001).

Orexin Receptor Antagonism

Research on orexins, which are peptides produced by lateral hypothalamic neurons, has shown that pharmacological blockade of orexin-1 and orexin-2 receptors by certain antagonists can promote sleep in animals and humans. This suggests that compounds targeting these receptors might have applications in sleep disorder research or therapeutics (Dugovic et al., 2009).

Polymer Chemistry

In the field of polymer chemistry, derivatives of N,N-Dimethylacrylamide (DMA) and other related compounds have been studied for their polymerization properties. For example, research into the stereospecific anionic polymerization of N,N-dialkylacrylamides has provided insights into the production of polymers with specific configurations, which may have applications in materials science and engineering (Kobayashi et al., 1999).

Antifungal Agents

A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed their potential as broad-spectrum antifungal agents against Candida and Aspergillus species. This highlights a possible application in developing new antifungal treatments or studying fungal resistance mechanisms (Bardiot et al., 2015).

Anticancer Research

Compounds with a 2-oxoquinoline structure, synthesized through a one-pot three-component method, have shown antitumor activities against various cancer cell lines. This suggests a research application in the development of new anticancer agents or the study of cancer cell biology (Fang et al., 2016).

Propriétés

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-5-16-6-9-19(10-7-16)25-23(29)22(28)24-15-21(26(2)3)17-8-11-20-18(14-17)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTNLSCDKDWKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.